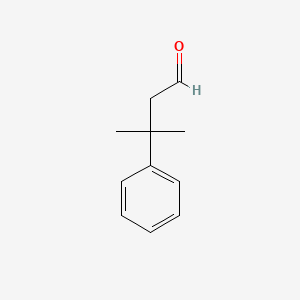

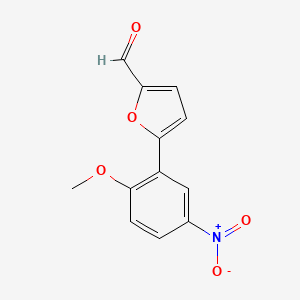

5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde

Vue d'ensemble

Description

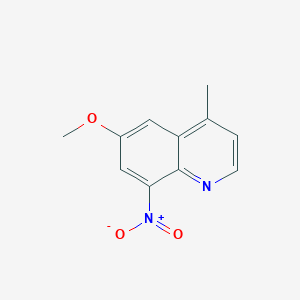

5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde (MNFC) is a compound that has gained attention in recent years due to its potential applications in scientific research. MNFC is a furan derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.

Applications De Recherche Scientifique

-

Thermodynamic Studies

- Field : Physical Chemistry

- Application Summary : The thermodynamic properties of similar compounds, such as 5-(2-nitrophenyl)furan-2-carbaldehyde, 5-(3-nitrophenyl)furan-2-carbaldehyde, and 5-(4-nitrophenyl)furan-2-carbaldehyde, have been studied .

- Methods : The temperature dependence of saturated vapor pressure was determined by Knudsen’s effusion method . The standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation were calculated at 298.15 K .

- Results : The results contain information about the energy of intermolecular interactions in the investigated compounds. The formation enthalpy of a substance in the gaseous state, calculated on the basis of the vaporization enthalpy and the formation enthalpy of in condensed form, contains information about the internal interactions between atoms in the molecule .

-

Synthesis and Biological Activity Studies

- Field : Medicinal Chemistry

- Application Summary : Arylfurane compounds, such as aldehydes, exhibit different biological activities (antimicrobial, anticonvulsant, anticancer, tuberculostatic, etc.), due to which they are used as medications .

- Methods : The reaction of 5-aryl-2-furane carbaldehydes in three-component cyclization with urea or thiourea and furoilacetic ester in the Bidginelli reaction was studied .

- Results : The presence of tryptamine and acyl ether in the structures led to an increase in anticancer activities, while the amide linkage reduced the activities in comparison with the amine linkage .

-

Chemical Synthesis

- Field : Organic Chemistry

- Application Summary : Compounds like 5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde are often used as intermediates in the synthesis of other complex organic compounds .

- Methods : The specific methods of application or experimental procedures would depend on the target compound being synthesized .

- Results : The results would vary based on the specific synthesis process and the target compound .

-

Pharmaceutical Research

- Field : Pharmacology

- Application Summary : Some arylfuran compounds exhibit different biological activities (antimicrobial, anticonvulsant, anticancer, tuberculostatic, etc.), due to which they are used as medications .

- Methods : The specific methods of application or experimental procedures would depend on the specific biological activity being studied .

- Results : The results would vary based on the specific biological activity and the experimental setup .

-

Chemical Intermediate

- Field : Organic Chemistry

- Application Summary : Compounds like 5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde are often used as intermediates in the synthesis of other complex organic compounds .

- Methods : The specific methods of application or experimental procedures would depend on the target compound being synthesized .

- Results : The results would vary based on the specific synthesis process and the target compound .

-

Biochemical Functions

- Field : Biochemistry

- Application Summary : The presence of nitro and carbonyl groups in the investigated compounds extends possibilities of their practical usage . The search of promising reactions involving 5-aryl-2-furane carbaldehydes and the need of a deeper understanding of their biochemical functions require their thermodynamic properties to be studied .

- Methods : The evaporation and sublimation enthalpies, entropy and Gibbs energy, determined in the present work, contain information about the energy of intermolecular interactions in the investigated compounds .

- Results : Joint analysis of these properties for a number of compounds will reveal many theoretically important patterns of mutual influence of atoms in a molecule and enable to calculate the enthalpy of formation of free radicals, energy relations, tension, cyclization, determine the additive group contributions to the scheme .

Propriétés

IUPAC Name |

5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c1-17-11-4-2-8(13(15)16)6-10(11)12-5-3-9(7-14)18-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLWDQQLLKOINC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358265 | |

| Record name | 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde | |

CAS RN |

714939-06-7 | |

| Record name | 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(15R,16R)-16-(Hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B1595771.png)